

# Meta-analysis of the efficacy and safety of Methylthiouracil versus other thioamides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylthiouracil

Cat. No.: B1676490

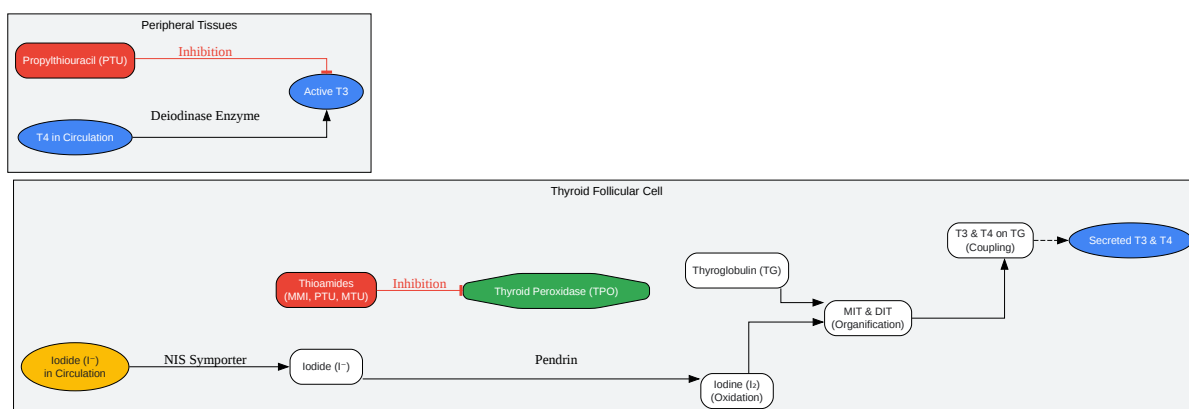
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## A Comparative Meta-Analysis of Thioamide Efficacy and Safety in Hyperthyroidism

This guide provides a detailed comparison of the efficacy and safety profiles of thioamide derivatives, primarily focusing on Methimazole (MMI) and Propylthiouracil (PTU), the two most extensively used antithyroid drugs (ATDs) for managing hyperthyroidism.[1] While **Methylthiouracil** (MTU) belongs to the same class of drugs, recent comparative meta-analyses and large-scale clinical trials focus predominantly on MMI and PTU, reflecting current clinical practice. The data and protocols presented herein are synthesized from published meta-analyses and randomized controlled trials to support researchers, scientists, and drug development professionals in understanding the relative performance of these agents.

## Mechanism of Action

Thioamides, including **Methylthiouracil**, Propylthiouracil, and Methimazole, share a core mechanism of action. They inhibit the synthesis of thyroid hormones by interfering with the function of the thyroid peroxidase (TPO) enzyme.[1][2] This enzyme is critical for two key steps in hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein (organification).[2] Propylthiouracil has an additional mechanism of action; it also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2]



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**Caption:** Mechanism of action for thioamide drugs.

## Efficacy Comparison: MMI vs. PTU

Meta-analyses of randomized controlled trials (RCTs) have consistently evaluated the efficacy of MMI and PTU in treating hyperthyroidism, particularly Graves' disease. The primary outcomes measured include the normalization of thyroid hormone levels (T3, T4, FT3, FT4) and overall clinical effectiveness.

A 2021 meta-analysis by Tan et al., which included 16 RCTs with 1,906 patients, found that MMI may be more effective than PTU at reducing thyroid hormone levels.[1][3][4] Specifically,

the MMI treatment group showed significantly lower levels of T3, T4, free T3 (FT3), and free T4 (FT4) compared to the PTU group.[1][3] One study also found that a 30 mg/day dose of MMI normalized FT4 in a greater percentage of patients at 12 weeks compared to 300 mg/day of PTU (96.5% vs. 78.3%).[5]

Table 1: Summary of Efficacy Outcomes (MMI vs. PTU)

Outcome Measure	Result Favoring MMI	Result Favoring PTU	No Significant Difference	Citation
Reduction in T3 Levels	Lower (WMD = -1.321)			[1][3]
Reduction in T4 Levels	Lower (WMD = -37.311)			[1][3]
Reduction in FT3 Levels	Lower (WMD = -1.388)			[1][3]
Reduction in FT4 Levels	Lower (WMD = -3.613)			[1][3]
Overall Effective Rate			OR = 0.427	[1]

| Drug Withdrawal Rate | | OR = 1.135 [1] |

WMD: Weighted Mean Difference; OR: Odds Ratio. A negative WMD indicates lower levels in the MMI group.

## Safety and Adverse Effects Profile

The safety of thioamides is a critical consideration in clinical practice, with potential adverse effects ranging from minor skin rashes to severe events like hepatotoxicity and agranulocytosis.

**Hepatotoxicity:** Multiple studies and meta-analyses indicate a difference in the risk of liver injury between PTU and MMI. A meta-analysis by Yu et al. (2019) found that the odds of liver function injury were significantly higher in the PTU group compared to the MMI group (OR, 2.40).[6] Similarly, the risk of elevated transaminases was much higher with PTU (OR, 3.96).[6] The

2021 meta-analysis by Tan et al. also concluded that the risk of liver function damage was lower in the MMI group (OR = 0.208).[1][3]

Other Adverse Events: Minor side effects like rash, pruritus, and urticaria are the most common adverse events associated with thioamides.[7] There appears to be no significant difference between MMI and PTU in the incidence of agranulocytosis, rash, or urticaria.[6] However, MMI treatment is associated with a higher risk of developing hypothyroidism compared to PTU (OR = 2.738).[1][3]

Use in Pregnancy: During the first trimester of pregnancy, PTU is generally preferred because MMI has been associated with a higher risk of congenital birth defects.[6][8] A 2023 meta-analysis confirmed that pregnant women treated with MMI had a higher risk of congenital anomalies than those treated with PTU.[8][9]

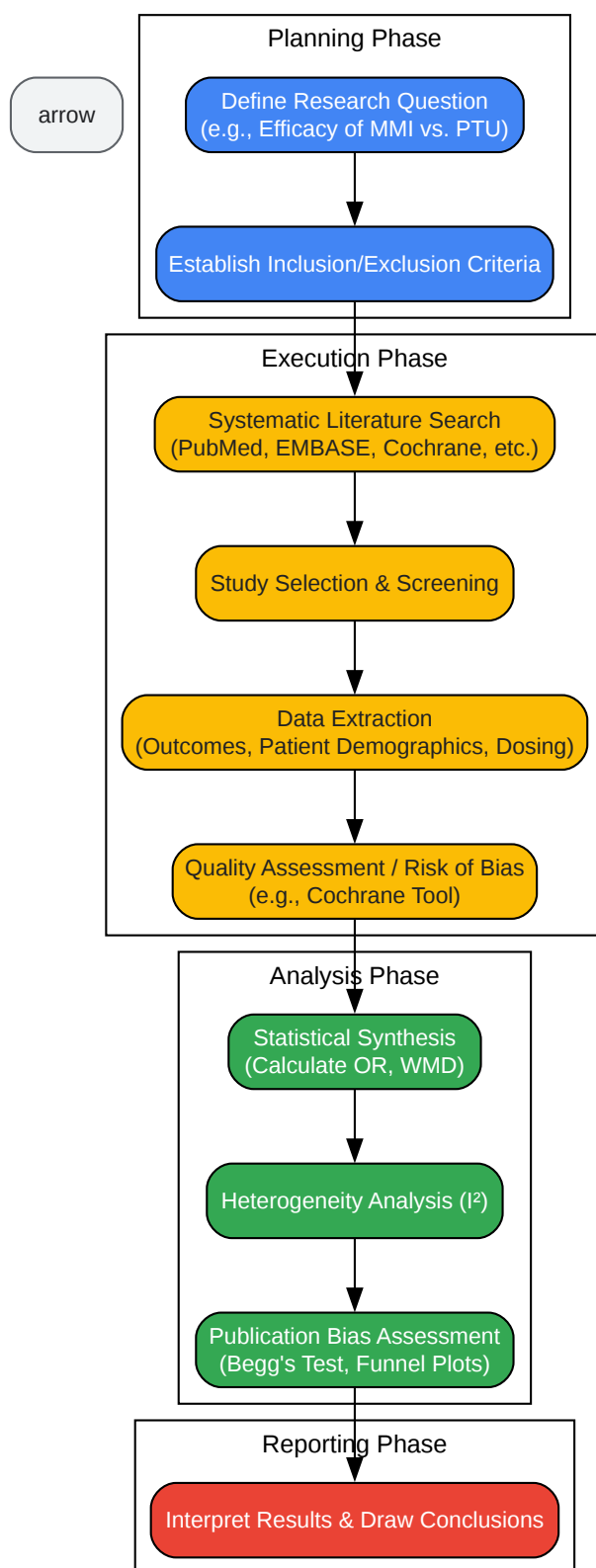
Table 2: Summary of Safety Outcomes (MMI vs. PTU)

Adverse Event	Higher Risk with MMI	Higher Risk with PTU	No Significant Difference	Citation
Liver Function Injury		OR = 2.40		[6]
Elevated Transaminases		OR = 3.96		[6]
Hypothyroidism	OR = 2.738			[1][3]
Agranulocytosis			Not significant	[6]
Rash / Urticaria			Not significant	[1][6]

| Birth Defects (1st Trimester) | OR = 1.29 | | [6] |

## Experimental Protocols

The data presented is derived from meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.



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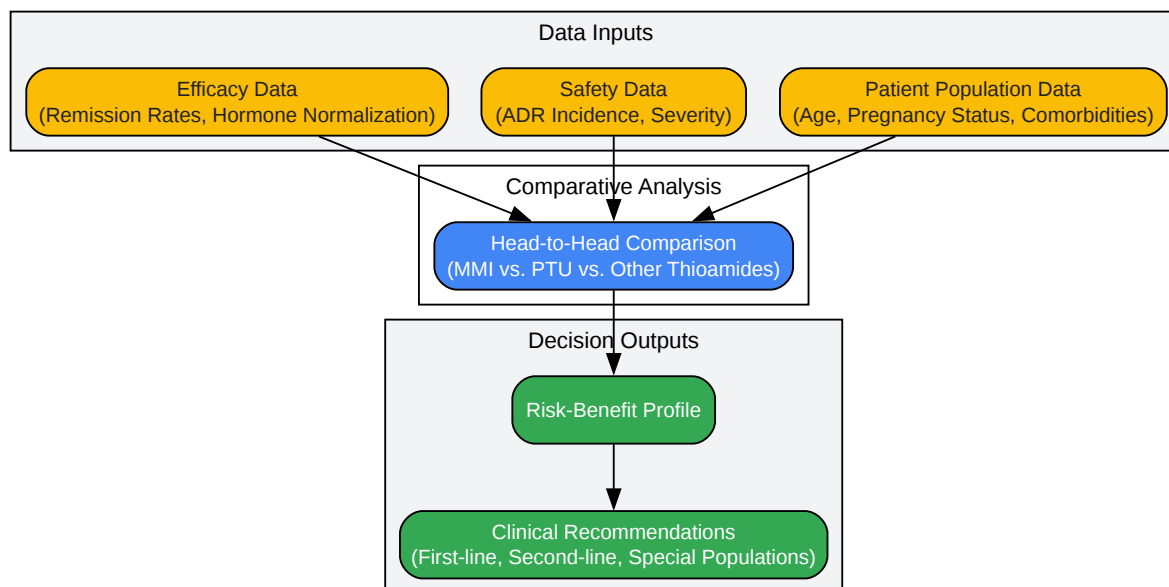
**Caption:** Generalized workflow for a meta-analysis of clinical trials.

#### Key Methodological Points from Cited Meta-Analyses:

- **Search Strategy:** Comprehensive searches were conducted across multiple databases, including PubMed, EMBASE, Cochrane Library, and Web of Science, using terms like "Hyperthyroidism," "Methimazole," and "Propylthiouracil".[\[1\]](#)[\[3\]](#)
- **Inclusion Criteria:** Studies included were typically randomized controlled trials comparing MMI and PTU in patients diagnosed with hyperthyroidism.[\[1\]](#)[\[3\]](#)
- **Outcomes:** Primary outcomes focused on clinical efficacy and changes in thyroid hormone levels.[\[1\]](#)[\[3\]](#) Secondary outcomes included liver function indices and the incidence of various adverse reactions.[\[1\]](#)[\[3\]](#)
- **Statistical Analysis:** Results were expressed as weighted mean differences (WMD) for continuous data (e.g., hormone levels) and odds ratios (OR) for dichotomous data (e.g., adverse events), both with 95% confidence intervals (CIs).[\[1\]](#)[\[3\]](#) Publication bias was often assessed using the Begg test.[\[1\]](#)[\[4\]](#)

## Framework for Drug Comparison

The objective comparison of therapeutic alternatives requires a logical framework that integrates both efficacy and safety data to inform a comprehensive risk-benefit assessment.



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**Caption:** Logical framework for comparing therapeutic alternatives.

## Conclusion

The available evidence from meta-analyses strongly suggests that while both Methimazole and Propylthiouracil are effective treatments for hyperthyroidism, they possess distinct efficacy and safety profiles. MMI appears to be more potent in reducing thyroid hormone levels and has a lower risk of causing liver damage.[1][6] However, PTU is the preferred agent during the first trimester of pregnancy due to a lower risk of teratogenicity.[8][9] Data directly comparing **Methylthiouracil** with MMI and PTU in a meta-analytic framework is lacking in recent literature, highlighting a gap in the comprehensive understanding of this older-generation thioamide. For drug development professionals, these findings underscore the importance of balancing potency with a nuanced safety profile tailored to specific patient populations.

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- To cite this document: BenchChem. [Meta-analysis of the efficacy and safety of Methylthiouracil versus other thioamides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676490#meta-analysis-of-the-efficacy-and-safety-of-methylthiouracil-versus-other-thioamides]

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